![molecular formula C19H12F3N7O B214840 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214840.png)
4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based inhibitor that has been found to be effective in inhibiting the activity of certain enzymes and proteins. In
Wissenschaftliche Forschungsanwendungen
The 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide compound has been found to have various scientific research applications. It has been used in studies related to cancer, inflammation, and autoimmune diseases. The compound has been found to inhibit the activity of certain enzymes and proteins, which can be beneficial in treating these conditions. Additionally, the compound has been used in studies related to drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves the inhibition of certain enzymes and proteins. The compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This can lead to a reduction in the activity of these enzymes and proteins, which can be beneficial in treating certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide can vary depending on the specific application of the compound. However, in general, the compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to be effective in treating certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This can be beneficial in studying the role of these enzymes and proteins in various biological processes. Additionally, the compound has been found to be relatively stable, which makes it easier to work with in lab experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is that the compound can be expensive to synthesize, which can limit its availability for research. Additionally, the compound may not be effective in inhibiting all enzymes and proteins, which can limit its usefulness in certain studies.
Zukünftige Richtungen
There are several potential future directions for research related to 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide. One potential direction is to explore the compound's potential applications in treating other diseases, such as neurodegenerative diseases and infectious diseases. Another potential direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective inhibitors.
Conclusion:
In conclusion, 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a chemical compound that has shown potential in various scientific research applications. The compound's ability to inhibit the activity of certain enzymes and proteins makes it a valuable tool in studying various biological processes. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its potential applications and mechanisms of action.
Synthesemethoden
The synthesis of 4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a multistep process that involves the use of various chemical reagents and catalysts. The exact method of synthesis may vary depending on the specific application of the compound. However, in general, the synthesis involves the reaction of various precursors to form the final compound. The process typically involves the use of organic solvents, such as dichloromethane and acetonitrile, and various reagents, such as potassium carbonate and N,N-dimethylformamide.
Eigenschaften
Produktname |
4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinyl]benzamide |
---|---|
Molekularformel |
C19H12F3N7O |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
4-[5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C19H12F3N7O/c20-19(21,22)15-14(18-26-27-28-29(18)13-4-2-1-3-5-13)10-24-17(25-15)12-8-6-11(7-9-12)16(23)30/h1-10H,(H2,23,30) |
InChI-Schlüssel |
JCYUNBKDEJIEJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.